2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid
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Overview
Description
2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid is an organic compound characterized by the presence of a bromophenyl group and a carbamoyl group attached to a phenylacetic acid backbone
Mechanism of Action
Target of Action
It’s known that similar compounds can act as inhibitors of mammalian collagenase and elastase .
Mode of Action
Bromophenyl compounds often participate in free radical reactions . In such reactions, the bromine atom can be abstracted, leaving behind a phenyl radical that can engage in further reactions.
Biochemical Pathways
Bromophenyl compounds are often involved in carbon-carbon bond forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is widely applied in organic synthesis, and it involves the coupling of an organoboron compound with a halide under palladium catalysis .
Result of Action
Similar compounds have been used as reactants to prepare other compounds, such as polymandelide and α-mercaptophenylacetic acid .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the reactivity and stability of the compound. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
It is known that bromophenyl compounds can participate in Suzuki-Miyaura cross-coupling reactions , which are widely applied in carbon-carbon bond forming reactions . This suggests that 2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid could potentially interact with various enzymes, proteins, and other biomolecules in a cell.
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given its potential to participate in biochemical reactions .
Molecular Mechanism
Based on its structure, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its potential to participate in Suzuki-Miyaura cross-coupling reactions , it could potentially interact with various enzymes or cofactors and affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid typically involves the reaction of 3-bromobenzoic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
2-{2-[(4-Bromophenyl)carbamoyl]phenyl}acetic acid: Similar structure but with the bromine atom in the para position.
2-{2-[(3-Chlorophenyl)carbamoyl]phenyl}acetic acid: Similar structure with a chlorine atom instead of bromine.
2-{2-[(3-Methylphenyl)carbamoyl]phenyl}acetic acid: Similar structure with a methyl group instead of bromine.
Uniqueness: 2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions with biological targets. The bromine atom’s electron-withdrawing nature can also affect the compound’s overall electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
2-[2-[(3-bromophenyl)carbamoyl]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-5-3-6-12(9-11)17-15(20)13-7-2-1-4-10(13)8-14(18)19/h1-7,9H,8H2,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEHRAJZTHLHTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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